molecular formula C13H17N3O B1470226 (1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine CAS No. 1267870-46-1

(1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No. B1470226
M. Wt: 231.29 g/mol
InChI Key: QHQLAEJFTRJOPH-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3, and it is a key component of many important biological molecules, including histidine and the purine bases adenine and guanine . Tetrahydrofuran (THF) is a five-membered ring compound, consisting of four carbon atoms and one oxygen atom. It is a key component in various organic syntheses .


Synthesis Analysis

Imidazole can be synthesized using several methods, such as the Debus-Radziszewski imidazole synthesis, the Mumm rearrangement, and the Van Leusen reaction . The synthesis of tetrahydrofuran derivatives typically involves the cyclization of 1,4-dihalobutanes .


Molecular Structure Analysis

The molecular structure of imidazole consists of a five-membered ring, which includes two nitrogen atoms. This ring structure is aromatic, as it contains 6 π-electrons . Tetrahydrofuran also has a five-membered ring, but with four carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Imidazole is amphoteric, meaning it can act as both an acid and a base. It can donate a proton from the nitrogen with the hydrogen to act as an acid, or it can accept a proton using the nitrogen without the hydrogen to act as a base . Tetrahydrofuran is often used as a solvent in organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents attached to the imidazole and tetrahydrofuran rings. For example, imidazole is a polar compound and is highly soluble in water . Tetrahydrofuran is a polar ether and is also miscible with water .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Researchers have synthesized and characterized novel compounds derived from benzimidazole, exploring their potential applications in various scientific fields. For instance, a study focused on the synthesis of novel N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine derivatives, showing the versatility of benzimidazole derivatives in the development of new chemical entities with potential applications in drug design and catalysis (Vishwanathan & Gurupadayya, 2014).

Metal-Induced Organic Ligand Fusion

Another groundbreaking study reported the metal-induced fusion of organic ligands, leading to the creation of complex molecular structures with potential implications for materials science and catalysis. This process, demonstrated through reactions involving Co(H2O)6Cl2 and 1-methyl-1H-benzo[d]imidazol-2-yl)methanamine, highlights the innovative approaches to synthesizing large molecules unachievable by conventional organic synthesis methods (Chen et al., 2020).

Antimicrobial and Corrosion Inhibition Studies

Research into amino acid compounds derived from benzimidazole has shown their effectiveness as corrosion inhibitors for steel in acidic solutions, indicating their potential in industrial applications to protect metals against corrosion. These studies underscore the utility of benzimidazole derivatives in practical applications beyond their traditional use in pharmaceuticals (Yadav, Sarkar, & Purkait, 2015).

Biological Activity of Metal Complexes

The synthesis and biological evaluation of metal complexes derived from Schiff base 2-aminomethylbenzimidazole have demonstrated significant antibacterial and antifungal activities. Such studies are pivotal in the development of new antimicrobial agents, showcasing the potential of benzimidazole derivatives in contributing to the fight against infectious diseases (al-Hakimi et al., 2020).

Antimicrobial and Antiviral Applications

The exploration of benzimidazole derivatives extends into the development of antimicrobial and antiviral agents. A particular study synthesized a copper(II) complex of 1-(1H-benzimidazol-2-yl)-N-(tetrahydrofuran-2ylmethyl)methanamine and demonstrated its enhanced antimicrobial activity compared to the free ligand, pointing towards the role of such complexes in developing new therapeutic agents (Elayaperumal, Kiruthika, & Dharmalingam, 2014).

Safety And Hazards

The safety and hazards of this compound would depend on its specific structure and substituents. For example, many imidazole derivatives are biologically active and could be harmful if ingested or inhaled . Tetrahydrofuran is flammable and can form explosive peroxides upon standing in air .

Future Directions

The future directions for research on this compound would depend on its specific biological or chemical activity. Given the prevalence of imidazole in biological systems, there could be potential applications in medicinal chemistry or drug design .

properties

IUPAC Name

[1-(oxolan-2-ylmethyl)benzimidazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c14-7-10-3-4-13-12(6-10)15-9-16(13)8-11-2-1-5-17-11/h3-4,6,9,11H,1-2,5,7-8,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQLAEJFTRJOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN2C=NC3=C2C=CC(=C3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-((tetrahydrofuran-2-yl)methyl)-1H-benzo[d]imidazol-5-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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